molecular formula C10H9BrN2 B1285057 4-Amino-7-bromo-2-methylquinoline CAS No. 948293-33-2

4-Amino-7-bromo-2-methylquinoline

Cat. No.: B1285057
CAS No.: 948293-33-2
M. Wt: 237.1 g/mol
InChI Key: FAFPABCDYGZGQZ-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-2-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a nitrogen-containing bicyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromo-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 2-methylquinoline followed by amination. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent and an amine source such as ammonia or an amine derivative for the amination step .

Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromo-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

4-Amino-7-bromo-2-methylquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-bromo-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-bromo-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFPABCDYGZGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589047
Record name 7-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-33-2
Record name 7-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-33-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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